molecular formula C7H7NO2 B1619174 1-Nitro-4-(trideuteriomethyl)benzene CAS No. 23346-24-9

1-Nitro-4-(trideuteriomethyl)benzene

Cat. No.: B1619174
CAS No.: 23346-24-9
M. Wt: 140.15 g/mol
InChI Key: ZPTVNYMJQHSSEA-FIBGUPNXSA-N
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Description

1-Nitro-4-(trideuteriomethyl)benzene is an organic compound that belongs to the class of nitrobenzenes. It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, with a trideuteriomethyl group (-CD3) at the para position relative to the nitro group. This compound is of interest in various fields of research due to its unique isotopic labeling and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nitro-4-(trideuteriomethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 4-(trideuteriomethyl)toluene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to maintain reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-4-(trideuteriomethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products Formed

    Reduction: 1-Amino-4-(trideuteriomethyl)benzene.

    Substitution: Meta-substituted derivatives such as 1-nitro-3-bromo-4-(trideuteriomethyl)benzene.

    Oxidation: 1-Nitro-4-(trideuteriocarboxyl)benzene.

Scientific Research Applications

1-Nitro-4-(trideuteriomethyl)benzene has several applications in scientific research:

    Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and understand isotopic effects.

    Biology: Employed in studies involving enzyme-catalyzed reactions to investigate the role of isotopic labeling in biological systems.

    Medicine: Utilized in the development of deuterated drugs, which can exhibit improved metabolic stability and reduced toxicity.

    Industry: Applied in the synthesis of specialty chemicals and materials where isotopic labeling is required for analytical purposes.

Mechanism of Action

The mechanism of action of 1-Nitro-4-(trideuteriomethyl)benzene depends on the specific reactions it undergoes. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. In electrophilic aromatic substitution, the nitro group acts as an electron-withdrawing group, directing electrophiles to the meta position. The trideuteriomethyl group can influence reaction kinetics and pathways due to the kinetic isotope effect.

Comparison with Similar Compounds

1-Nitro-4-(trideuteriomethyl)benzene can be compared with other nitrobenzene derivatives such as:

    1-Nitro-4-methylbenzene: Similar structure but without isotopic labeling. It undergoes similar reactions but may exhibit different reaction rates and mechanisms due to the absence of deuterium.

    1-Nitro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a trideuteriomethyl group. The trifluoromethyl group is more electron-withdrawing, leading to different reactivity and product distribution in substitution reactions.

    1-Nitro-4-(hydroxymethyl)benzene: Contains a hydroxymethyl group, which can participate in hydrogen bonding and influence the compound’s solubility and reactivity.

The uniqueness of this compound lies in its isotopic labeling, which provides valuable insights into reaction mechanisms and kinetic studies.

Properties

IUPAC Name

1-nitro-4-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTVNYMJQHSSEA-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946008
Record name 1-(~2~H_3_)Methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23346-24-9
Record name Benzene, 1-(methyl-d3)-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023346249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(~2~H_3_)Methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Described herein is a continuous process for preparing dinitrotoluene by reacting toluene with dilute nitric acid to produce mononitrotoluene, then reacting the mononitrotoluene with concentrated nitric acid to produce dinitrotoluene.
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Synthesis routes and methods II

Procedure details

Commercially, nitroaromatics, and particularly dinitrotoluene, are produced by the mixed acid nitration of toluene, the mixed acid being a mixture of concentrated sulfuric and concentrated nitric acid. In the production of dinitrotoluene process, for example, toluene is first nitrated to form mononitrotoluene and then separated from the spent acid aqueous phase. The crude mononitrotoluene is then dinitrated with fresh acid in a second nitration stage. As is known the dinitrotoluene product recovered from the dinitration reactor contains impurities, primarily nitrophenolics, such as nitrocresol and picric acid.
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Synthesis routes and methods III

Procedure details

600 of p-nitrotoluene was oxidized in 2700 ml of glacial acetic acid after the addition of 8 g KBr and 30 g Co(OAc)2 . 4H2O. The reaction product was suction filtered, washed and dried. The mother liquor was combined with the glacial acetic acid used for washing, and after the addition of 500 ml of benzene, the water was separated azeotropically. Benzene and excess acetic acid were removed by distillation down to a remainder of 2500 ml. After the addition of 600 g of p-nitrotoluene, the oxidation was performed again and the product was processed as before. The same procedure was repeated three more times. At reaction temperatures of 180° C, the oxidation of the total input amount of 3000 g of p-nitrotoluene gave a yield of 3313 g of p-nitrobenzoic acid (90.5% of the theory), 689 g of water having been removed (170% of the theory).
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Synthesis routes and methods IV

Procedure details

reacting toluene with nitric acid in a single liquid phase reaction in a first reaction zone at an elevated temperature to provide a single phase mononitrotoluene-containing product mixture, using a reaction mixture that is free of sulfuric acid and that comprises a molar ratio of said nitric acid to said toluene of from 20:1 to 30:1, said reaction being conducted using a combination of fresh and recycled aqueous nitric acid, said combination having a nitric acid concentration not exceeding 75% based upon the weight of nitric acid plus water in said dilute aqueous nitric acid,
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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